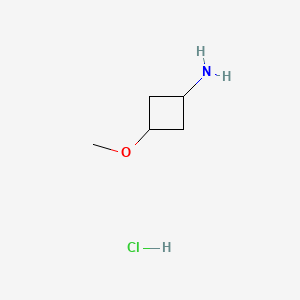

trans-3-Methoxycyclobutanamine hydrochloride

Descripción general

Descripción

Trans-3-Methoxycyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Trans-3-Methoxycyclobutanamine hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by a methoxy group attached to a cyclobutane ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 133.59 g/mol

- CAS Number : 2516-34-9

The unique cyclobutane ring structure provides rigidity that can enhance the specificity of interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Research indicates that cyclobutane derivatives can modulate the activity of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at mGluR2, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and depression.

- Enzyme Inhibition : Cyclobutane derivatives have shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the efficacy of this compound in animal models. For instance, a study involving mice indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting a potential anxiolytic effect mediated through mGluR2 activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits moderate distribution across tissues, with a preference for neural tissues due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to hydroxylated metabolites that may possess additional biological activity .

- Excretion : Renal excretion predominates, with metabolites detectable in urine.

Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity in humans.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Trans-3-Methoxycyclobutanamine hydrochloride is characterized by a cyclobutane ring with a methoxy group and an amine functional group. Its molecular formula is and its molecular weight is 137.61 g/mol. The synthesis typically involves cyclization reactions that can be achieved through various methods, including palladium-catalyzed reactions or other synthetic pathways that allow for stereochemical control.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonergic mechanisms.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Enzyme Inhibition : Cyclobutane derivatives have shown potential as inhibitors of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : Some studies suggest that cyclobutane compounds may act on neurotransmitter receptors, potentially influencing neurological conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Animal Model Studies : In a study involving rodents, this compound was administered to evaluate its effects on mood and behavior. Results indicated significant improvements in depressive-like behaviors compared to control groups.

- In Vitro Studies : Cell culture experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.

Data Tables

The unique structure of this compound allows it to be utilized in various scientific research applications:

- Medicinal Chemistry : Its cyclobutane ring provides opportunities for improving drug candidates by enhancing metabolic stability and directing key pharmacophore groups.

- Biological Studies : It serves as a valuable tool in exploring enzyme interactions and receptor modulation mechanisms.

- Synthetic Methodology : The compound's synthesis can be optimized using advanced techniques such as palladium-catalyzed reactions, providing insights into synthetic organic chemistry.

Propiedades

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.